molecular formula C20H15F3O B582162 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl CAS No. 1314988-09-4

4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B582162
CAS No.: 1314988-09-4
M. Wt: 328.334
InChI Key: CCAJMBTXTTUNLC-UHFFFAOYSA-N
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Description

4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a benzyloxy group at the 4’ position and a trifluoromethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4’-(Methoxy)-2-(trifluoromethyl)-1,1’-biphenyl: Similar structure but with a methoxy group instead of a benzyloxy group.

    4’-(Benzyloxy)-2-(methyl)-1,1’-biphenyl: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets .

Properties

IUPAC Name

1-phenylmethoxy-4-[2-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O/c21-20(22,23)19-9-5-4-8-18(19)16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAJMBTXTTUNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716684
Record name 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-09-4
Record name 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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